Thiolane-2,5-dione
Overview
Description
Thiolane-2,5-dione, also known as dihydro-2,5-thiophenedione, is a heterocyclic organic compound with the molecular formula C₄H₄O₂S. It is a sulfur-containing five-membered ring structure, making it a member of the thiophene family.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiolane-2,5-dione can be synthesized through several methods. One common approach involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the dione .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of tetrahydrothiophene using more efficient and scalable processes. Catalysts such as Raney nickel or other metal catalysts are employed to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfolane, a cyclic sulfone, under specific conditions.
Reduction: The compound can be reduced to tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfolane.
Reduction: Tetrahydrothiophene.
Substitution: Substituted thiolane derivatives.
Scientific Research Applications
Thiolane-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiolane-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the modulation of their activity. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Sulfolane: A cyclic sulfone with similar structural features but different oxidation states.
Thiophene: A sulfur-containing five-membered ring compound with a different oxidation state and reactivity.
Tetrahydrothiophene: The fully reduced form of thiolane-2,5-dione.
Uniqueness: this compound is unique due to its specific oxidation state and reactivity. Unlike sulfolane, which is fully oxidized, this compound retains some degree of reactivity due to its partially oxidized state. This makes it a versatile intermediate in various chemical reactions and a valuable compound for research and industrial applications .
Properties
IUPAC Name |
thiolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S/c5-3-1-2-4(6)7-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKIPSJJIQBVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318613 | |
Record name | thiolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3194-60-3 | |
Record name | Dihydro-2,5-thiophenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3194-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 333175 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC333175 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thiolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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